molecular formula C13H22N2O B14630958 N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 52838-46-7

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Katalognummer: B14630958
CAS-Nummer: 52838-46-7
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: HLEHSLPJOLUXRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound with the molecular formula C13H22N2O . This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of norbornene derivatives with dimethylaminopropylamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in certain cell lines through the ROS-mediated mitochondrial dysfunction pathway . This involves the generation of reactive oxygen species (ROS) that lead to mitochondrial damage and subsequent cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its combination of a bicyclic structure with a dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

52838-46-7

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

N-[3-(dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C13H22N2O/c1-15(2)7-3-6-14-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,3,6-9H2,1-2H3,(H,14,16)

InChI-Schlüssel

HLEHSLPJOLUXRL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC(=O)C1CC2CC1C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.